molecular formula C16H25N3O2 B13179261 tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate

tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate

Cat. No.: B13179261
M. Wt: 291.39 g/mol
InChI Key: IVTUCPWXQWKIDI-UHFFFAOYSA-N
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Description

Chemical Profile tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate is an organic compound with the CAS Number 2060040-79-9 and a molecular formula of C16H25N3O2. It has a molecular weight of 291.39 g/mol . Research Context and Value This compound is a substituted aniline featuring both a tert-butyloxycarbonyl (Boc) protecting group and a piperidine moiety. The primary amino group protected by the Boc group is a key feature, as this protecting group can be readily removed under acidic conditions to unmask the reactive amine. This makes the compound a valuable chemical synthesis intermediate or building block in pharmaceutical research and medicinal chemistry for constructing more complex molecules . While direct mechanistic studies on this specific molecule are limited in the public domain, its structural components are of significant research interest. Piperidine rings are a common feature in biologically active compounds. For instance, research into NLRP3 inflammasome inhibitors, which are relevant for inflammatory diseases, utilizes compounds containing the 1-(piperidin-4-yl) structure . Similarly, other piperidine-carbamate derivatives have been investigated as agonists for targets like the GPR119 receptor for metabolic diseases . The presence of the aromatic amine suggests potential for further functionalization, positioning this chemical as a versatile precursor in drug discovery efforts . Notice : This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl N-(3-amino-4-piperidin-1-ylphenyl)carbamate

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-12-7-8-14(13(17)11-12)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10,17H2,1-3H3,(H,18,20)

InChI Key

IVTUCPWXQWKIDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N2CCCCC2)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution Followed by Reduction and Protection

This method leverages nitroaromatic intermediates for sequential functionalization:
Step 1: React 1-fluoro-2-nitrobenzene with tert-butyl piperidin-4-ylcarbamate under basic conditions (e.g., K₂CO₃ in DMF at 100°C) to yield 4-(2-nitro-4-fluorophenyl)piperidine-1-carboxylate .
Step 2: Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, forming 4-(3-amino-4-fluorophenyl)piperidine-1-carboxylate .
Step 3: Introduce the carbamate group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to protect the amine, yielding the target compound.

Key Data:

Step Reagents/Conditions Yield Reference
1 K₂CO₃, DMF, 100°C ~60%
2 H₂ (5 bar), Pd/C 95%
3 Boc₂O, Et₃N, THF 85%

Curtius Rearrangement for Carbamate Installation

This route employs acyl azide intermediates for carbamate formation:
Step 1: Convert 3-amino-4-(piperidin-1-yl)benzoic acid to its acyl azide using di-tert-butyl dicarbonate and sodium azide in a polar solvent (e.g., THF).
Step 2: Heat the acyl azide to 75°C to induce Curtius rearrangement, generating an isocyanate intermediate.
Step 3: Trap the isocyanate with tert-butanol to form the tert-butyl carbamate.

Key Data:

Step Conditions Yield Challenges
1 NaN₃, Boc₂O, THF 70% Competing ester formation
2–3 75°C, tert-butanol 65% Thermal instability

Direct Coupling via Activated Esters

A fragment-based approach using prefunctionalized intermediates:
Step 1: Synthesize 3-nitro-4-(piperidin-1-yl)phenylamine via Ullmann coupling or Buchwald-Hartwig amination.
Step 2: Reduce the nitro group to an amine using H₂/Pd-C or SnCl₂/HCl .
Step 3: Protect the amine with Boc anhydride using HOBt/HBTU activation in dichloromethane.

Key Data:

Step Reagents Yield Reference
1 CuI, L-proline, K₃PO₄ 55%
3 HOBt, HBTU, DIPEA 80%

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Nucleophilic Substitution High-yielding reduction step Requires hazardous fluorinated intermediates Industrial
Curtius Rearrangement Direct carbamate formation Low yield due to side reactions Lab-scale
Activated Esters Modular fragment coupling Multi-step synthesis Pilot-scale

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted piperidinyl compounds .

Scientific Research Applications

tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity. This inhibition can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs of tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate include:

tert-Butyl (1-acetylpiperidin-4-yl)carbamate (): Features a piperidine ring acetylated at the 1-position. The acetyl group introduces electron-withdrawing properties, reducing nucleophilicity compared to the target compound’s free amino group. Used as a precursor in synthesizing pyrimidine-4-carboxamide derivatives .

(S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate (): Contains a 3-aminopyridin-4-yl group instead of a phenyl ring. Reported LogP = 3.19 and PSA = 80.48 Ų, indicating moderate lipophilicity and polarity .

tert-ButylN-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-carbamate (): Incorporates a cyanoacetyl group and a methyl-substituted piperidine. The cyano group enhances electrophilicity, enabling covalent interactions in biological targets. Single-crystal X-ray data confirm stereochemical configuration, critical for activity in Tofacitinib-like derivatives .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP PSA (Ų) Key Substituents
This compound C16H25N3O2 291.39 - - 3-amino-4-(piperidin-1-yl)phenyl
tert-Butyl (1-acetylpiperidin-4-yl)carbamate C12H22N2O3 242.32 - - 1-acetylpiperidin-4-yl
(S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate C15H24N4O2 292.38 3.19 80.48 3-aminopyridin-4-yl, piperidin-3-yl
tert-ButylN-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-carbamate C15H25N3O3 295.38 - - 2-cyanoacetyl, 4-methylpiperidin-3-yl
  • LogP and PSA Trends : The (S)-tert-butyl analog () exhibits a LogP of 3.19, suggesting moderate lipophilicity suitable for blood-brain barrier penetration. Its PSA (80.48 Ų) reflects polarity from the pyridine and carbamate groups. The target compound’s phenyl ring may confer higher LogP than pyridine-containing analogs .

Biological Activity

Introduction

tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural components, including a tert-butyl group, an amino group, and a piperidine moiety attached to a phenyl ring, suggest diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Properties

  • Molecular Formula: C16H25N3O2
  • Molecular Weight: 291.39 g/mol
  • IUPAC Name: tert-butyl N-(3-amino-4-(piperidin-1-yl)phenyl)carbamate
  • InChI Key: IVTUCPWXQWKIDI-UHFFFAOYSA-N

The compound's structure allows for significant versatility in biological interactions, particularly as an enzyme inhibitor, which is crucial for therapeutic applications.

Biological Activity

Research indicates that this compound may function as an enzyme inhibitor. This mechanism typically involves binding to specific enzymes or receptors, thereby inhibiting their activity and influencing various biological pathways. Such interactions are vital for developing treatments targeting conditions associated with enzyme dysfunctions.

Enzyme Inhibition Studies

In vitro studies have demonstrated the compound's potential as an inhibitor of β-secretase and acetylcholinesterase, both of which play critical roles in neurodegenerative diseases such as Alzheimer's disease (AD). For instance, one study reported that a related compound (M4) showed significant inhibition of amyloid beta peptide aggregation and improved cell viability in astrocytes exposed to toxic levels of Aβ 1-42. Although M4 is structurally distinct from this compound, it provides insight into the biological relevance of similar compounds in neuroprotection .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityKey Findings
M4β-secretase & Acetylcholinesterase Inhibitor85% inhibition of Aβ aggregation at 100 µM; moderate protective effect on astrocytes
tert-butyl N-[4-(piperidin-1-yl)phenyl]carbamatePotential enzyme inhibitorSimilar structural features may influence biological activity
tert-butyl N-(piperidin-4-yl)carbamateVarying pharmacological propertiesStructural differences may lead to different enzyme interactions

Case Studies

  • Neuroprotection Against Aβ Toxicity
    • In a study assessing the protective effects against Aβ-induced toxicity in astrocytes, M4 demonstrated a significant increase in cell viability when co-administered with Aβ 1-42. This suggests that compounds with similar structures to tert-butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate could offer neuroprotective benefits by mitigating oxidative stress and inflammatory responses associated with AD .
  • Inflammation Modulation
    • Another investigation into the compound's abil

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